Platelet-derived growth factor-BB (PDGF-BB) is a naturally occurring growth factor classified as a polypeptide growth factor. [, , , , , , , , , ] It plays a crucial role in various cellular processes, including cell proliferation, migration, and differentiation. [, , , , , , , , , ] In the context of the provided abstracts, PDGF-BB is primarily investigated for its role in wound healing, angiogenesis, bone regeneration, and osteoarthritis development. [, , , , , , , , , ]
BB-K31, also known as Amikacin, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily utilized in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria. With a molecular formula of and a molecular weight of 585.6 g/mol, BB-K31 has gained significance in both clinical and research settings due to its effectiveness against multi-drug resistant bacterial strains.
BB-K31 is classified as an aminoglycoside antibiotic. It is synthesized from kanamycin A, which is produced through the fermentation of the bacterium Streptomyces kanamyceticus. This compound is categorized under antibiotics that inhibit bacterial protein synthesis, making it a crucial agent in combating infections that are resistant to other antibiotics.
In industrial settings, large-scale production involves fermentation followed by chemical modification, optimized for high yield and purity with stringent quality control measures.
The molecular structure of BB-K31 consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula can be represented as follows:
This structure features multiple functional groups characteristic of aminoglycosides, including amino groups and hydroxyl groups that contribute to its biological activity.
BB-K31 participates in various chemical reactions typical for aminoglycosides. These include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop new therapeutic agents.
The mechanism of action for BB-K31 primarily involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding inhibits protein synthesis by causing misreading of mRNA, which leads to the production of nonfunctional or toxic proteins. Consequently, this results in bacterial cell death. The effectiveness against multi-drug resistant strains is attributed to its ability to circumvent some resistance mechanisms that affect other aminoglycosides .
BB-K31 exhibits several notable physical and chemical properties:
The compound's antibacterial activity is quantitatively assessed through minimum inhibitory concentration (MIC) tests against various bacterial strains, demonstrating its potency against resistant organisms.
BB-K31 has a wide range of applications in scientific research:
BB-K31, known chemically as Amikacin, represents a critical advancement in aminoglycoside antibiotics developed to counter the escalating threat of antimicrobial resistance. As a semi-synthetic derivative of kanamycin A, this compound exhibits extended spectrum activity against Gram-negative pathogens that had developed resistance to earlier-generation aminoglycosides. Its development marked a strategic milestone in medicinal chemistry, demonstrating how molecular modifications could restore clinical utility against resistant bacterial strains. The compound's enduring relevance in modern antimicrobial therapy underscores its unique biochemical properties and mechanistic robustness against evolving resistance mechanisms [1] [4] [7].
The development of BB-K31 originated from systematic research at the Bristol-Myers Squibb Institute in the early 1970s, a period characterized by emerging resistance to first-line aminoglycosides like kanamycin and gentamicin. Scientists addressed this challenge through targeted chemical modification of the kanamycin A scaffold. The key innovation involved the acylation of the C-1 amino group with L-hydroxy-aminobutyric acid (L-HABA), which sterically hindered the binding sites targeted by bacterial inactivating enzymes. This structural alteration represented a novel approach to circumvent prevalent aminoglycoside resistance mechanisms while preserving the compound's ribosomal inhibitory activity [7].
The clinical development pathway of BB-K31 progressed rapidly following its synthesis. By 1975, it had received approval in France, with subsequent approvals in the United States (1976) and worldwide. This accelerated adoption reflected the urgent medical need for agents effective against multi-drug resistant nosocomial pathogens. The compound designation BB-K31 reflects its internal research code during development, while the International Nonproprietary Name (INN) "Amikacin" was adopted for clinical use. The timeline below summarizes key milestones:
Table 1: Historical Development Milestones of BB-K31 (Amikacin)
Year | Development Milestone | Significance |
---|---|---|
1972 | Initial synthesis at Bristol-Myers Squibb | First semi-synthetic modification of kanamycin A with L-HABA side chain |
1975 | Approval in France | First regulatory approval worldwide |
1976 | FDA approval (United States) | Entry into major pharmaceutical market |
Late 1970s | Global expansion of approvals | Established as critical tool against Gram-negative infections |
Present | Included in WHO Essential Medicines List | Recognition as clinically indispensable antimicrobial |
The strategic importance of BB-K31's development lies in its demonstration that rational chemical modification could overcome enzymatic resistance mechanisms, providing a template for future antibiotic development [1] [4] [7].
BB-K31 belongs to the aminoglycoside antibiotic class, specifically categorized as a kanamycin derivative. Its systematic IUPAC name is (2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide, reflecting its complex molecular architecture [1] [4].
The compound has a molecular formula of C₂₂H₄₃N₅O₁₃ and a molecular weight of 585.603 g/mol for the free base. The hydrochloride salt form (commonly used clinically) has the formula C₂₂H₄₃N₅O₁₃·xHCl with a molecular weight of approximately 590.611 g/mol. Its structural backbone consists of a 2-deoxystreptamine ring (central cyclohexane moiety) glycosidically linked to two amino sugar units: glucosamine at the 4-position and kanosamine at the 6-position. The distinguishing feature is the L-HABA side chain (N⁺-L-hydroxy-aminobutyryl) attached to the C-1 amino group of the deoxystreptamine ring [4].
Table 2: Key Molecular Characteristics of BB-K31
Property | Specification |
---|---|
Chemical Classification | Aminoglycoside antibiotic (Kanamycin derivative) |
Molecular Formula | C₂₂H₄₃N₅O₁₃ (Free base) |
Molecular Weight | 585.603 g/mol (Free base) |
CAS Registry Number | 50896-99-6 (Free base) 373598-29-9 (Hydrochloride) |
Key Functional Groups | Amino groups (3 primary, 1 secondary), hydroxyl groups (multiple), glycosidic linkages |
Structural Highlights | L-HABA side chain at C-1 position of 2-deoxystreptamine |
The molecule contains multiple ionizable groups, resulting in high polarity and water solubility (>50 mg/mL). Its three-dimensional conformation features a pseudo-disaccharide structure with the aminocyclitol ring at the core. The spatial orientation of the L-HABA moiety creates steric hindrance that prevents access by many aminoglycoside-modifying enzymes (AMEs), particularly those that acetylate the α-amino group at the C-1 position (AAC(1)) or adenylylate the 2″-hydroxyl group (ANT(2″)). This stereochemical configuration is critical to its resistance profile and distinguishes it structurally and functionally from earlier aminoglycosides [1] [4] [7].
BB-K31 emerged as a strategic countermeasure against the rising prevalence of aminoglycoside-resistant Gram-negative pathogens in the 1970s. Its design principle specifically addressed enzymatic resistance mechanisms through steric hindrance, making it resistant to degradation by many aminoglycoside-modifying enzymes (AMEs) that had rendered earlier agents ineffective. This property proved particularly valuable against Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacter species – pathogens notorious for developing multi-drug resistance in hospital settings [7].
The compound demonstrates potent activity against strains producing aminoglycoside nucleotidyltransferases (ANT) and phosphotransferases (APH), though it remains vulnerable to certain acetyltransferases (AAC(6′)). Its mechanism of action involves irreversible binding to the bacterial 30S ribosomal subunit, specifically targeting the 16S rRNA within the decoding A-site. This interaction causes misreading of mRNA codons and inhibition of translocation, ultimately disrupting protein synthesis and causing bacterial cell death. This concentration-dependent bactericidal activity makes it particularly effective when administered at appropriate dosing regimens [7] [10].
In the contemporary resistance landscape, BB-K31 retains critical therapeutic value against several high-priority pathogens:
Table 3: Resistance Profile of BB-K31 Against Key Mechanisms
Resistance Mechanism | BB-K31 Susceptibility | Notes |
---|---|---|
AAC(3)-I/II/IV | Generally susceptible | L-HABA side chain prevents modification |
AAC(6′)-I | Variable susceptibility | Region-dependent prevalence affects utility |
ANT(2″) | Resistant | Structural hindrance prevents enzymatic attack |
APH(3′) | Resistant | Not a substrate for this enzyme |
16S rRNA methylases | Resistant | Confers pan-aminoglycoside resistance |
Porin mutations | Variable impact | Can reduce intracellular accumulation |
Efflux pumps | Variable impact | Species-specific expression affects susceptibility |
The clinical deployment of BB-K31 exemplifies the principle of rational molecular design to overcome resistance. However, its long-term utility faces challenges from the emergence of 16S ribosomal RNA methyltransferases, which confer pan-aminoglycoside resistance by modifying the antibiotic's target site. Additionally, the indiscriminate use of aminoglycosides in agriculture contributes to environmental resistance pressure, highlighting the need for integrated stewardship approaches spanning human medicine and veterinary practice [2] [7] [10].
Research indicates that combination therapies featuring BB-K31 with β-lactam antibiotics (particularly carbapenems or novel β-lactamase inhibitors) show synergistic effects against difficult-to-treat pathogens. This approach leverages the complementary mechanisms of action to overcome resistance while potentially reducing selective pressure. The compound's ongoing relevance in the antimicrobial armamentarium underscores the importance of preserving its efficacy through appropriate use and continued research into adjuvants that may potentiate its activity against resistant strains [7] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8